Product packaging for Heptemerone G(Cat. No.:)

Heptemerone G

Cat. No.: B1250689
M. Wt: 358.5 g/mol
InChI Key: ARPMJUSHFPKJRY-YPVJZLTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptemerone G is a novel diterpenoid compound isolated from the basidiomycete fungus Coprinus heptemerus . It belongs to a family of seven closely related diterpenoids (Heptemerones A-G) and has been identified as the most potent analog, exhibiting significant antifungal activity . In bioassays, this compound inhibited fungal germination with Minimum Inhibitory Concentrations (MICs) starting as low as 1 µg/ml, demonstrating potency 5 to 10 times greater in water than in complex media . This strong biological profile suggests its high value as a lead compound for research into novel antifungal agents and for studying fungal biology and pathogenesis. The compound has also shown plant protective effects in a leaf segment assay using Magnaporthe grisea as the pathogen . Importantly, initial studies indicated that this compound has minimal effect on the growth of yeasts and bacteria, and it was not reported to be phytotoxic, highlighting its selective activity . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant literature for further pharmacological and toxicological evaluation before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O4 B1250689 Heptemerone G

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

[(3R,3aR,5aR,8S)-9-formyl-3a,5a-dimethyl-1-oxo-3-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-benzo[f]azulen-8-yl] acetate

InChI

InChI=1S/C22H30O4/c1-13(2)16-11-19(25)18-10-17-15(12-23)20(26-14(3)24)6-7-21(17,4)8-9-22(16,18)5/h10,12-13,16,20H,6-9,11H2,1-5H3/t16-,20+,21+,22-/m1/s1

InChI Key

ARPMJUSHFPKJRY-YPVJZLTNSA-N

Isomeric SMILES

CC(C)[C@H]1CC(=O)C2=CC3=C([C@H](CC[C@]3(CC[C@]12C)C)OC(=O)C)C=O

Canonical SMILES

CC(C)C1CC(=O)C2=CC3=C(C(CCC3(CCC12C)C)OC(=O)C)C=O

Synonyms

heptemerone G

Origin of Product

United States

Biological Activity Spectrum and Mechanistic Investigations

Antifungal Activities

The most potent biological effect observed for Heptemerone G is its ability to inhibit the germination of fungal spores. nih.govnih.gov This activity is significantly influenced by the experimental conditions, and the compound has shown particular efficacy against plant pathogenic fungi. nih.govrsc.org

This compound has demonstrated significant inhibitory effects against a range of fungal pathogens. rsc.org It is often cited as the most active compound among the heptemerones. nih.govrsc.org In vitro assays show a Minimum Inhibitory Concentration (MIC) for this compound starting at 1 µg/ml against several fungi. nih.govrsc.org Its activity against the rice blast fungus, Magnaporthe grisea, is well-documented. nih.govrsc.org In a leaf segment assay designed to test its plant protective capabilities, this compound inhibited the growth of M. grisea on both Oryza sativa (rice) and Hordeum sativum (barley) at a concentration of 1 µg/ml. rsc.org

The table below summarizes the antifungal activity of this compound and related compounds against various fungal species.

Table 1: Antifungal Spectrum of Heptemerones

Compound Magnaporthe grisea MIC (µg/ml) Other Active Fungi
This compound 1 Bipolaris victoriae, Botrytis cinerea, Colletotrichum graminicola, Drechslera oryzae, Fusarium solani, Ascochyta pisi, Cladosporium cladosporioides, Penicillium notatum, Septoria tritici rsc.org
Heptemerone C >20 -
Heptemerone D 5-10 -
Heptemerone F 2-5 -

Data sourced from studies by Anke and co-workers. rsc.org

A critical factor influencing the observed antifungal potency of heptemerones is the composition of the assay medium. nih.govrsc.orgnih.gov Research has shown that these compounds are significantly more active in simple aqueous environments compared to complex, nutrient-rich media. nih.govrsc.org Specifically, the heptemerones, including this compound, were found to be 5 to 10 times more active when tested in water than in complex media such as YMG (Yeast Malt Glucose) or Czapek yeast medium. rsc.org This suggests that components within the complex media may interfere with the compound's activity or uptake by the fungal cells.

The mechanism underlying the bioactivity of this compound is believed to be linked to specific reactive chemical moieties within its structure. rsc.org

The structure of this compound contains two key functional groups: an α,β-unsaturated aldehyde and an α,β-unsaturated ketone. rsc.org These structural motifs are proposed to be the active pharmacophores responsible for the compound's biological effects. rsc.org These groups are known to be electrophilic and can react with biological nucleophiles, leading to cellular disruption. cabidigitallibrary.org

The proposed role of the α,β-unsaturated systems is supported by chemical reactivity studies. rsc.org These electrophilic centers are susceptible to nucleophilic attack via a Michael addition reaction. When this compound was reacted with the amino acid cysteine, which contains a nucleophilic thiol group, its antibacterial activity was rendered negligible within an hour. rsc.org This result strongly suggests that the biological activity is dependent on the ability of the pharmacophores to react with nucleophiles, such as the thiol groups found in cysteine residues of essential proteins, thereby inactivating them and inhibiting macromolecular synthesis non-selectively. rsc.org

Proposed Molecular Mechanisms of Antifungal Action

Role of α,β-Unsaturated Aldehyde and Ketone Pharmacophores

Antibacterial Activities

While its antifungal effects are more potent, this compound also exhibits weak bacteriostatic activity. rsc.org It has been shown to be effective against several Gram-positive bacteria and at least one Gram-negative species at a concentration of 20 µg/ml. rsc.org However, other reports describe the effect on bacterial growth as minimal. nih.gov

Table 2: Antibacterial Activity of this compound

Bacterial Type Species Activity at 20 µg/ml
Gram-positive Micrococcus luteus Bacteriostatic rsc.org
Gram-positive Corynebacterium insidiosum Bacteriostatic rsc.org
Gram-positive Bacillus brevis Bacteriostatic rsc.org
Gram-positive Bacillus subtilis Bacteriostatic rsc.org
Gram-negative Pseudomonas fluorescens Bacteriostatic rsc.org

Bacteriostatic Effects Against Gram-Positive Bacteria

This compound has demonstrated bacteriostatic activity against a panel of Gram-positive bacteria. rsc.org In laboratory tests, it was shown to inhibit the growth of Micrococcus luteus, Corynebacterium insidiosum, Bacillus brevis, and Bacillus subtilis at a concentration of 20 µg/ml. rsc.org It also showed activity against the Gram-negative bacterium Pseudomonas fluorescens at the same concentration. rsc.org The zones of growth inhibition produced by this compound were comparable to those of guanacastepene A, a related and well-studied diterpenoid. rsc.org It has been proposed that the α,β-unsaturated aldehyde and α,β-unsaturated ketone functional groups present in the structure of this compound are likely responsible for its antibiotic properties. rsc.org This hypothesis is supported by the observation that when this compound was reacted with cysteine, its antibacterial activity was significantly diminished.

Comparative Analysis of Potency with Related Diterpenoids

The structural similarity between this compound and guanacastepene A is noteworthy; this compound's structure resembles that of guanacastepene A but lacks an acetoxy group at the C13 position. rsc.org This structural difference may play a role in the nuanced biological activities of these compounds.

Cytotoxic Activities in Research Cell Lines

This compound has also been evaluated for its potential as an anticancer agent through in vitro studies on various human cancer cell lines.

In Vitro Assessment Against Human Cancer Cell Lines

The cytotoxic effects of this compound have been tested against a panel of human cancer cell lines, including Jurkat (T-cell leukemia), Mono-Mac-6 (monocytic leukemia), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma). rsc.org Among the heptemerones, this compound was found to be the most active compound. rsc.org

Concentration-Dependent Inhibition of Cellular Proliferation

This compound exhibited a concentration-dependent inhibitory effect on the proliferation of these cancer cells. rsc.org It was particularly potent against the Mono-Mac-6 cell line, with a reported IC50 value of 2.8 µM. rsc.org The cytotoxic activities of the heptemerones are generally considered to be moderate. nih.govrsc.org

CompoundCell LineIC50 (µM)Reference
This compoundMono-Mac-62.8 rsc.org
Heptemerone AVarious10.8 - 216.3 rsc.org

Exploration of Cellular Targets and Pathways

While specific non-clinical data on the cellular targets and pathways of this compound's cytotoxicity are limited, some mechanistic insights can be inferred. The reaction of this compound with cysteine, which diminished its antibacterial activity, suggests that its mechanism of action may involve interaction with sulfhydryl groups in proteins. This could lead to a non-selective inhibition of various macromolecular syntheses within the cell, a mode of action that has been observed with both this compound and guanacastepene A. rsc.org Further research is needed to elucidate the precise molecular targets and signaling pathways affected by this compound in cancer cells.

Biosynthetic Pathways and Precursor Studies

Proposed Biogenesis of Neodolastane Core Structure

The foundational scaffold of Heptemerone G is the neodolastane core, a tricyclic system that is characteristic of a class of diterpenoids. researchgate.net The formation of this complex structure is believed to proceed from a universal precursor through a cascade of cyclization reactions.

The biosynthesis of virtually all diterpenoids, including this compound, commences with the C20 acyclic isoprenoid, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netjmb.or.kr GGPP is assembled from four five-carbon isoprene (B109036) units and serves as the fundamental building block for a vast array of terpenoid compounds. beilstein-journals.org The biosynthetic cascade is initiated by the ionization of GGPP, a reaction catalyzed by a class of enzymes known as terpene synthases. nih.gov This process generates a highly reactive geranylgeranyl carbocation, which is the key intermediate that enters the cyclization phase of the pathway. nih.gov

The transformation of the linear GGPP into the complex tricyclic neodolastane skeleton is orchestrated by a specific terpene synthase. nih.gov These enzymes are remarkable molecular machines that control the intricate folding of the flexible GGPP substrate and stabilize the high-energy carbocation intermediates throughout the cyclization cascade. nih.govrsc.org While the precise enzyme for this compound biosynthesis has not been definitively identified, the proposed mechanism involves a series of intramolecular cyclizations. This cascade likely proceeds through several cationic intermediates, ultimately leading to the formation of the characteristic fused 5-7-6 ring system of the neodolastane core. researchgate.netnih.gov The stereochemistry of the multiple chiral centers in the final structure is precisely controlled by the enzyme's active site.

Role of Geranylgeranyl Diphosphate (GGPP) as a Universal Precursor

Oxidative and Functionalization Transformations in the Heptemerone Series

Following the construction of the core neodolastane hydrocarbon skeleton, a series of post-cyclization modifications occur. These reactions, often referred to as "tailoring reactions," are crucial for generating the chemical diversity observed within the heptemerone family. nih.gov These transformations are predominantly oxidative in nature and are typically catalyzed by enzymes such as cytochrome P450 monooxygenases. researchgate.net These enzymes introduce various oxygen-containing functional groups, such as hydroxyls and ketones, at specific positions on the neodolastane scaffold. In the case of this compound, these oxidative modifications are distinguishing features that contribute to its unique chemical identity and likely its biological activity. nih.govacs.org

Total Synthesis and Synthetic Methodology Development

Seminal Total Syntheses of (±)-Heptemerone G

The first total synthesis of racemic (±)-Heptemerone G was accomplished by Wicha and coworkers in 2010. rsc.orgacs.orgrsc.org This landmark achievement provided definitive confirmation of its structure and established a foundational route for accessing the neodolastane core. acs.org

The Wicha group's approach was rooted in a convergent strategy that constructed the bicyclic [5.3.0] hydroazulene core first, followed by the annulation of the six-membered C-ring. rsc.orgacs.org Their retrosynthetic analysis envisioned disconnecting the tricyclic target back to a versatile tricyclic intermediate (4), which in turn could be accessed from the bicyclic keto-ester (5). acs.org This precursor was traced back to a functionalized hydroazulene intermediate (6), ultimately originating from the simple starting material, 2-methylcyclopent-2-en-1-one. acs.orgnih.gov

Key strategic elements of this synthesis include:

A novel annulation sequence that combines tandem conjugate addition, methylenation, and a crucial ring-closing metathesis (RCM) step to form the seven-membered ring. acs.orgnih.gov

A highly diastereoselective alkylation of a trans-fused azulene (B44059) enolate. acs.orgnih.gov

An intramolecular Knoevenagel condensation to construct the final six-membered ring. rsc.orgacs.org

The synthesis commenced from 2-methylcyclopent-2-en-1-one and proceeded through 23 isolated intermediates to furnish a key tricyclic scaffold. acs.orgnih.gov A pivotal moment in the synthesis was the formation of the hydroazulene (5-7) bicyclic system. This was achieved via a ring-closing metathesis (RCM) reaction of a diene precursor, catalyzed by Grubbs' second-generation catalyst, which efficiently formed the seven-membered ring. rsc.orgwiley-vch.de

Key Synthetic Strategies and Retrosynthetic Analyses

Enantioselective Synthetic Approaches

Subsequent to the initial racemic synthesis, efforts were directed towards enantioselective routes to produce optically pure (+)-Heptemerone G, leveraging both chiral pool starting materials and asymmetric catalysis.

An enantioselective formal total synthesis of (+)-Heptemerone G was developed by the Wicha group, demonstrating a chiral pool approach. thieme-connect.comthieme-connect.com This strategy began with 2-furyl methyl carbinol as an inexpensive, readily available chiral starting material. rsc.orgthieme-connect.com

The key transformations in this approach were:

A one-pot Piancatelli rearrangement of 2-furyl methyl carbinol to afford a racemic 4-hydroxy-2-methylcyclopent-2-en-1-one (B8106909) intermediate. rsc.orgthieme-connect.comresearchgate.net

An enzymatic kinetic resolution of this racemic cyclopentenone using Novozym 435® (lipase B from Candida antarctica). rsc.orgresearchgate.net This step efficiently separated the enantiomers, providing the desired (S)-4-hydroxy-2-methylcyclopent-2-en-1-one as a primal optically active intermediate with high enantiomeric purity. thieme-connect.comresearchgate.net

This chiral building block was then advanced to an optically active hydroazulene derivative, a key intermediate that had been previously used in their racemic synthesis, thus completing a formal enantioselective synthesis of (+)-Heptemerone G. thieme-connect.com

A significant advance in the field was the development of the first catalytic enantioselective synthesis of the guanacastepene and heptemerone tricyclic core by Harned and Stoltz. nih.govnih.gov Their work represented a departure from substrate-controlled or chiral pool-based methods, introducing the use of an external chiral catalyst to control stereochemistry. nih.gov

Highlights of this synthetic route include:

The strategic use of sequential palladium-catalyzed decarboxylative allylic alkylation reactions to construct the two challenging all-carbon quaternary stereocenters present in the core structure. nih.govnih.gov The initial source of asymmetry was an asymmetric decarboxylative allylic alkylation of a β-ketoester. nih.gov

The closure of the five-membered A-ring through ring-closing metathesis (RCM), showcasing the versatility of this reaction even in complex settings. nih.gov

Formation of the tricyclic core via a Knoevenagel condensation to install the six-membered ring. nih.gov

This approach provided an enantioselective route to an advanced intermediate that is a precursor to both the heptemerone and guanacastepene families of natural products. nih.gov

Chiral Pool Synthesis Strategies (e.g., from 2-furyl methyl carbinol)

Advanced Methodologies in Heptemerone G Synthesis

The synthesis of this compound and its congeners has served as a platform for the application and development of powerful synthetic methods.

Electrophilic Selenenylation/Oxidative Elimination : In Wicha's synthesis of (±)-Heptemerone G, the introduction of α,β-unsaturation in a key ketone intermediate was achieved through a two-step sequence involving electrophilic selenenylation. wiley-vch.de The kinetic lithium enolate of the ketone was reacted with phenylselenyl chloride (PhSeCl), and the resulting α-phenylseleno ketone was then oxidized with meta-chloroperoxybenzoic acid (m-CPBA), leading to a syn-elimination that cleanly afforded the desired enone. wiley-vch.de

Ring-Closing Metathesis (RCM) : The RCM reaction has been a cornerstone in the construction of the neodolastane skeleton. It was critically employed by the Wicha group to form the central seven-membered ring of the hydroazulene core rsc.orgacs.orgwiley-vch.de and by the Stoltz group to form the five-membered A-ring in their enantioselective approach. nih.gov

Anodic Oxidation : While reported in the context of synthesizing the related (-)-Heptemerone B, the electrochemical anodic oxidation developed by Trauner's group is a noteworthy advanced method for forming the central seven-membered ring. rsc.orgnih.gov This uncommon cyclization involves the oxidative coupling of a silyl (B83357) enol ether with a furan (B31954) ring, demonstrating a powerful C-C bond-forming strategy for the neodolastane core. rsc.org

Ring-Closing Metathesis (RCM) Applications

Ring-Closing Metathesis (RCM) has proven to be a powerful tool in the construction of the intricate ring systems of this compound and related compounds. thieme-connect.com In a synthetic approach toward the diterpenes guanacastepene A and this compound, RCM was employed to efficiently construct the five-membered A ring. nih.govwiley-vch.de The reaction utilized a second-generation Grubbs catalyst to cyclize a 1,8-diene intermediate, which possessed a sterically demanding 1,1-disubstituted olefin, affording the cyclopentene (B43876) product in a high yield of 96%. wiley-vch.de This step was crucial for creating the AB core structure of the target molecules. wiley-vch.de

Further applications include the formation of the tricyclic core common to both the guanacastepene and heptemerone families. nih.gov In one strategy, after the installation of key quaternary stereocenters, RCM with a second-generation Grubbs catalyst was used to close the A ring from a dieneone precursor. nih.gov This methodology was also central to the synthesis of the hydroazulene bicyclic core, demonstrating the versatility of RCM in building the fundamental architecture of this compound. rsc.org The synthesis of (−)-Heptemerone B and (−)-Guanacastepene E also featured the formation of the five-membered ring via RCM. capes.gov.brstorkapp.menih.gov

RCM Application in this compound SynthesisKey IntermediateCatalystYieldReference
Formation of AB Core Structure1,8-diene (312)Grubbs Catalyst [Ru]-II96% wiley-vch.de
A-Ring Closure for Tricyclic CoreBicyclic Dieneone (8)Grubbs Catalyst (2nd Gen)Not specified nih.gov
Synthesis of Hydroazulene CoreDiene (166)Grubbs Catalyst II87% rsc.org

Palladium-Catalyzed Reactions (e.g., Decarboxylative Allylic Alkylation)

Palladium-catalyzed reactions, particularly decarboxylative allylic alkylation (DAA), have been instrumental in creating the challenging all-carbon quaternary stereocenters found in the this compound framework. nih.gov An enantioselective synthesis of the tricyclic core common to guanacastepenes and heptemerones was developed, highlighting the use of sequential Pd-catalyzed DAA reactions to generate these two crucial stereocenters with high fidelity. nih.gov

The synthesis begins with an asymmetric DAA of a β-ketoester to establish the initial source of asymmetry. nih.gov A subsequent Pd-catalyzed DAA was employed to install the second α-quaternary stereocenter. nih.gov For instance, subjecting a monocyclic β-ketoester intermediate to Pd-catalyzed DAA in the presence of a t-BuPHOX ligand was explored to control the diastereoselectivity of the alkylation. nih.gov This strategic use of palladium catalysis represents a key innovation in accessing the complex architecture of the heptemerone family. thieme-connect.com

Stereoselective Alkylation Strategies (e.g., Azulenone Intermediates)

The control of stereochemistry during the alkylation of azulenone intermediates is a critical aspect of the total synthesis of this compound. acs.orgnih.gov Detailed studies have been conducted to understand the facial selectivity of alkylation on both saturated and unsaturated trans-azulene enolates. acs.orgnih.gov Surprisingly, these closely related intermediates exhibited different facial selectivity upon methylation. acs.orgnih.gov

Computational studies using density functional theory (DFT) revealed that steric effects, rather than torsional factors, are the dominant forces controlling the stereochemical outcome. acs.orgnih.gov In the methylation of two different azulenone precursors for guanacastepene A and this compound, the preferred product was dictated by steric interactions between the incoming methylating agent and the conformationally distinct bicyclic frameworks of the enolates. acs.orgnih.gov For one enolate, steric hindrance directed the alkylation to the β-face, while in a related enolate with an additional double bond, attack occurred exclusively from the α-face. nih.gov This understanding of steric control is crucial for the rational design of synthetic routes to this compound. acs.org

Azulenone IntermediateAlkylation PositionDiastereomeric RatioControlling FactorReference
Enolate Aβ-methylation9:1Steric Effects nih.gov
Enolate Bα-methylationExclusiveSteric Effects nih.gov

Organoselenium Chemistry in Key Transformation Steps

Organoselenium chemistry provides a mild and efficient method for key transformations in the total synthesis of this compound. windows.netperlego.com Specifically, the introduction of α,β-unsaturation in a carbonyl compound is a crucial step that has been effectively achieved using an electrophilic selenenylation followed by oxidative elimination. perlego.comresearchgate.netscribd.com

In this sequence, the kinetic lithium enolate of a ketone intermediate is trapped with an electrophilic selenium reagent, such as phenylselenenyl chloride (PhSeCl), to form an α-phenylseleno ketone. windows.netperlego.comscribd.com Subsequent oxidation of the resulting selenide (B1212193), typically with an oxidant like meta-chloroperbenzoic acid (m-CPBA), leads to a selenoxide intermediate. windows.netperlego.com This intermediate readily undergoes syn-elimination under mild conditions to furnish the desired α,β-unsaturated enone, a key structural motif in this compound. windows.netperlego.comresearchgate.net This two-step process is a powerful method for the synthesis of structurally complex natural products. perlego.com

Key Transformation Using Organoselenium Chemistry:

Selenenylation: A kinetic lithium enolate intermediate reacts with Phenylselenenyl chloride (PhSeCl) to yield a selenide (2). windows.netperlego.com

Oxidative Elimination: The selenide is oxidized with meta-chloroperbenzoic acid (m-CPBA), which leads to the formation of an enone (3), a precursor for this compound. windows.netperlego.com

Rearrangement Reactions (e.g., Wharton-type, Piancatelli)

Rearrangement reactions have been pivotal in constructing key building blocks for the synthesis of this compound. An alternative methodology for the Wharton-type rearrangement, which typically converts α,β-epoxy ketones into allylic alcohols, was developed and applied during the total synthesis. acs.orgnih.govacs.org

The Piancatelli rearrangement has also been a cornerstone in the synthesis of crucial precursors. researchgate.netmdpi.com This acid-catalyzed rearrangement transforms 2-furylcarbinols into highly functionalized 4-hydroxycyclopentenone derivatives. mdpi.comwikipedia.org In an enantioselective approach to (+)-Heptemerone G, a one-pot Piancatelli rearrangement–isomerization of a 2-furylcarbinol derivative was a key step in preparing an optically active hydroazulene building block. researchgate.net This strategy demonstrates the utility of the Piancatelli rearrangement in accessing complex cyclopentenoid structures from readily available furan-based starting materials. mdpi.com

Development of Synthetic Precursors and Building Blocks

The successful synthesis of this compound has relied on the development of versatile and efficiently assembled building blocks. One of the key precursors is a common tricyclic scaffold, which was prepared from 2-methylcyclopent-2-en-1-one through a 23-step sequence. acs.orgnih.gov This route featured a novel annulation sequence that combined a tandem conjugate addition, methylenation, and a metathesis reaction. acs.orgnih.gov

Another significant strategy involves the enantioselective synthesis of an optically active hydroazulene derivative, which serves as a key bicyclic building block for both (+)-Heptemerone G and (+)-Guanacastepene A. researchgate.net This approach commenced with 2-furyl methyl carbinol, utilizing a Piancatelli rearrangement to establish the core structure. researchgate.net The development of a catalytic, enantioselective route to the tricyclic core has also been a major focus, employing sequential palladium-catalyzed reactions to set the all-carbon quaternary stereocenters. nih.gov These advanced building blocks are crucial for the convergent and efficient total synthesis of the final natural product.

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Elements in Heptemerone G Analogues

The biological activity of this compound and its relatives is largely attributed to specific reactive functional groups, known as pharmacophores. Research suggests that an α,β-unsaturated aldehyde and an α,β-unsaturated ketone are the primary pharmacophoric elements responsible for the antibiotic properties of these compounds.

This compound possesses these two key Michael acceptor systems, which are believed to interact with biological nucleophiles, such as cysteine residues in proteins, to exert their effect. This hypothesis is supported by experimental evidence where the reaction of this compound with cysteine led to a negligible antibacterial activity, indicating that these electrophilic moieties are crucial for its biological function. The core neodolastane skeleton serves as a scaffold to correctly orient these reactive groups for interaction with their biological targets.

Influence of Functional Group Modifications on Biological Activities

Variations in the functional groups appended to the core tricyclic structure of this compound and its analogues have a significant impact on their biological profiles, particularly their antibacterial and antifungal activities.

Comparison with Guanacastepene A: The structure of this compound is very similar to that of Guanacastepene A; the primary difference is the absence of an acetoxy group at the C13 position in this compound. rsc.org While Guanacastepene A shows notable antibiotic activity against antibiotic-resistant Gram-positive bacteria, the antibacterial activities of the heptemerones, including G, are generally considered weak. rsc.org However, the heptemerone family demonstrates potent activity against fungal germination. rsc.org

Hydroxylation at C1: The presence of an additional hydroxyl group at the C1 position, as seen in Heptemerones C and D, modifies the compound's activity. A comparison of the bacteriostatic activities of Heptemerones C, D, and G reveals differences in their potency against various bacterial strains. rsc.org this compound was found to be the most active among them against certain cell lines, such as the Mono-Mac-6 cell line, with a low IC50 value. rsc.org

A-Ring Cleavage: Heptemerone A features a significant structural alteration where the A-ring is oxidatively cleaved. rsc.org This major change in the carbocyclic framework appears to diminish its activity in some assays, although it was reported to possess cytotoxic activity. rsc.org

The table below summarizes the structural differences and reported biological activities of this compound and selected analogues.

CompoundKey Structural Difference from this compoundReported Biological Activity Notes
Guanacastepene A Contains an acetoxy group at C13. rsc.orgShows antibiotic activity against resistant Gram-positive bacteria. rsc.org
Heptemerone C Contains a hydroxyl group at C1. Exhibits bacteriostatic activity. rsc.org
Heptemerone D Contains a hydroxyl group at C1. Exhibits bacteriostatic activity; reported as not phytotoxic. rsc.org
Heptemerone A The A-ring is oxidatively cleaved. rsc.orgShowed no activity in some tests but possessed cytotoxic activity. rsc.org

The following table presents data on the bacteriostatic activities of Heptemerones C, D, and G.

BacteriumHeptemerone C (MIC µg/mL)Heptemerone D (MIC µg/mL)This compound (MIC µg/mL)
Bacillus brevis50>10020
Bacillus subtilis100>10050
Micrococcus luteus100>10050

Data sourced from preliminary biological studies. rsc.org

Stereochemical Considerations in Biological Activity

The synthesis of the tricyclic 5-7-6 scaffold of this compound requires precise control over the stereochemistry at multiple chiral centers. acs.org Studies on the alkylation of the trans-azulene enolate, a key intermediate in the synthesis, revealed that the facial selectivity of the reaction is crucial for establishing the correct relative stereochemistry of the final product. acs.org The total synthesis of (±)-Heptemerone G confirmed the structure of the natural product. acs.orgicho.edu.pl

Furthermore, the enantioselective total synthesis of the related compound (–)-Heptemerone B by Trauner's group helped to establish the absolute configuration of this family of diterpenoids. rsc.org It is presumed that other members of the heptemerone family, including this compound, share the same absolute configuration, which is essential for their specific interactions with biological macromolecules. rsc.org Any deviation from this precise stereochemical arrangement would likely lead to a significant loss of biological activity due to a poor fit with the intended molecular target.

Computational Chemistry and Molecular Modeling

Conformational Analysis of Heptemerone G and Related Diterpenoids

The complex tricyclic 5-7-6 fused ring system of neodolastane diterpenoids, including this compound and the closely related Guanacastepene A, gives rise to significant conformational complexity. rsc.org Computational studies, particularly using Density Functional Theory (DFT), have been employed to understand the stable conformations of these molecules. researchgate.net While detailed conformational analysis is often focused on key intermediates or structural analogues like Guanacastepene A, the findings are directly applicable to this compound due to their shared core structure. rsc.orgresearchgate.net

Table 1: Key Torsional Angles in Cyclopentanone Ring Conformations

Torsion Angle Description Typical Values (degrees)
a C=C-C-C Varies
b O=C-C-C Varies
c C-C-C-C Varies
d C-C-C-C Varies
e C-C-C=C Varies

Data derived from general computational studies on substituted cyclopentanones relevant to the structural motifs in this compound precursors.

Transition State Analysis in Key Synthetic Transformations

The total synthesis of this compound involves several intricate chemical transformations where stereoselectivity is crucial. acs.org Computational modeling has been pivotal in elucidating the transition states of these key reactions, explaining observed product ratios and guiding synthetic strategy. rsc.orgacs.org

One such critical step in the synthesis of related guanacastepenes involved an epoxidation reaction. An intriguing stereoselectivity observed in this transformation was the subject of detailed computational studies by the research groups of Houk and Danishefsky. rsc.org By modeling the transition structures, they could explain the origin of the observed facial selectivity. Similarly, transition states for radical cyclizations and selenium-mediated reactions, which are part of the synthetic chemist's toolbox for complex molecules, have been investigated computationally to understand reaction pathways and energy barriers. wiley-vch.de

Table 2: Calculated Energy Barriers for Key Synthetic Steps

Reaction Step System Computational Method Calculated Barrier Outcome
Epoxidation Enol ether 190 ONIOM Lower TS for one face Explains observed diastereoselectivity
α-Alkylation Enolate 197 with MeBr DFT ΔΔG‡ = 4.6 kcal/mol Favors α-attack (>99% d.e.) rsc.org

This table summarizes findings from computational studies on key reactions in the synthesis of this compound and related compounds.

Stereochemical Control in Alkylation Reactions through Computational Prediction

A significant challenge in the synthesis of this compound and Guanacastepene A is controlling the stereochemistry during the alkylation of hydroazulenone intermediates. acs.orgacs.org The research groups of Houk and Wicha conducted extensive computational studies to predict and explain the facial selectivity of these alkylations. acs.org

These studies focused on the lithium enolates of hydroazulenones, key intermediates in the synthesis. By calculating the transition state energies for the alkylating agent approaching from either the α- or β-face of the enolate, the researchers could accurately predict the stereochemical outcome. rsc.orgacs.org For the enolate of intermediate 197 , the transition state for α-alkylation with methyl bromide was calculated to be significantly lower in energy than the transition state for β-alkylation. rsc.org This energy difference quantitatively accounted for the experimentally observed high diastereoselectivity. rsc.org This predictive power demonstrates the crucial role of computational chemistry in modern synthetic planning. acs.org

Table 3: Computed Energy Differences for Alkylation Transition States

Substrate Enolate Alkylating Agent Transition State Favored Calculated ΔΔG‡ (kcal/mol) Predicted Selectivity
Hydroazulenone 197 Methyl Bromide α-attack 4.6 >99% d.e. rsc.org
Hydroazulenone 193 Methyl Iodide α-attack 2.0 97% d.e.

This table highlights the predictive accuracy of computational models in determining the stereochemical outcome of crucial alkylation steps in the synthesis of the this compound core structure. rsc.org

Ligand-Target Interactions

This compound exhibits notable biological activities, including bacteriostatic effects against Gram-positive bacteria. rsc.org The proposed mechanism for its antibiotic activity involves its α,β-unsaturated ketone moiety, which can act as a Michael acceptor. It is hypothesized that this compound reacts with biological nucleophiles, such as the cysteine residues in bacterial enzymes, leading to their inactivation. In one study, the antibacterial activity of this compound was shown to be nullified after it was reacted with cysteine, supporting this proposed mechanism of action.

Despite this biochemical hypothesis, a detailed computational analysis of this compound binding to a specific biological target is not extensively documented in the reviewed literature. Such studies, which would typically involve molecular docking or molecular dynamics simulations of this compound within a protein active site, have not been a primary focus of the computational work published to date, which has concentrated more on elucidating its structure and synthetic pathways. rsc.orgresearchgate.netacs.org

Derivatives and Analogues

Structural Modifications and Design of Novel Analogues

The design of novel analogues of Heptemerone G is centered on its complex neodolastane scaffold and key functional groups believed to be responsible for its biological activity. Research suggests that an α,β-unsaturated aldehyde and an α,β-unsaturated ketone are likely the crucial pharmacophores that confer its antibiotic properties. The total synthesis of this compound has provided a roadmap for creating structural variants, allowing for systematic modifications to probe the chemical space around the natural product. acs.org

Key strategies for structural modification include:

Modification of Pharmacophoric Groups: The primary targets for modification are the α,β-unsaturated carbonyl moieties. The reaction of this compound with cysteine was found to negate its antibacterial activity, suggesting that these groups act as Michael acceptors, reacting with nucleophilic residues (like cysteine in proteins) in biological targets. Designing analogues could involve altering the reactivity of these groups by introducing substituents or replacing them with other electrophilic functionalities to modulate potency and selectivity.

Alteration of the Tricyclic Core: The 5-7-6 fused ring system is a defining feature of the neodolastane skeleton. Synthetic strategies developed for the total synthesis of (±)-heptemerone G allow for the potential creation of analogues with modified ring sizes or conformations. acs.org These modifications could influence how the molecule fits into a biological target's binding site.

Stereochemical Diversity: The synthesis of this compound involves several stereocenters. Exploring diastereomers or enantiomers of the natural product is a common strategy in medicinal chemistry. The enantioselective synthesis of related compounds like guanacastepenes highlights the feasibility of accessing specific stereoisomers, which could exhibit different biological profiles. acs.org

Appending Functional Groups: The core scaffold can be decorated with various functional groups at different positions. Methods developed during total synthesis, such as stereoselective alkylations, provide opportunities to introduce new substituents. acs.org These appended groups can be used to fine-tune physicochemical properties like solubility and cell permeability or to introduce new interactions with biological targets.

Biological Evaluation of Semi-Synthetic and Synthetic Analogues

While comprehensive SAR studies on a wide range of semi-synthetic or synthetic analogues of this compound are not extensively documented in publicly available literature, the biological evaluation of the natural Heptemerone family provides foundational data. The heptemerones, isolated from the fungus Coprinus heptemerus, exhibit varying degrees of antifungal and antibacterial activity. mdpi.com

This compound itself is noted as the most active compound within its family. Although its antibacterial activities were described as weak to moderate, it displayed potent inhibition of fungal germination. The cytotoxic activities of the heptamerone family were generally moderate. The proposed mechanism, involving the reaction of its unsaturated aldehyde and ketone functionalities with biological nucleophiles, forms the basis for evaluating new analogues. Any modification to these pharmacophores would be expected to alter the biological activity, and quantitative assays would be used to measure these changes.

Table 1: Reported Biological Activities of Natural Heptemerone Compounds This table is interactive. You can sort the data by clicking on the column headers.

Compound Activity Type Organism/Cell Line Reported Activity Citation
This compound Antibacterial Gram-positive & Gram-negative bacteria Moderate Activity
This compound Antifungal Candida albicans Moderate Activity
This compound Antifungal Fungal germination Potent Activity mdpi.com
Heptemerone D Cytotoxic Not specified Moderate Activity

Strategies for Diversity-Oriented Synthesis of this compound Analogues

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at producing structurally complex and diverse small molecules to explore new areas of chemical space and identify novel biological functions. units.it Applying DOS principles to the this compound scaffold would involve developing flexible synthetic routes that allow for the generation of a library of analogues with variations in the core skeleton, stereochemistry, and peripheral functional groups. units.itresearchgate.net

A successful DOS campaign for this compound analogues would leverage key synthetic transformations that build the complex tricyclic core. thieme-connect.com The reported total synthesis of (±)-heptemerone G, which features a novel annulation sequence and a metathesis reaction, provides a foundation for such an approach. acs.org

Key elements of a DOS strategy for this compound family could include:

Convergent Synthesis: A convergent approach, where the different rings or major fragments of the molecule are synthesized separately and then joined, would allow for variations to be introduced into each fragment before the final assembly. acs.org

Branching Pathways: A synthetic plan could be designed with key intermediates that can be funneled into multiple reaction pathways, each leading to a different structural class of analogue. For instance, an intermediate could undergo different types of cyclizations or functional group manipulations.

Stereocontrolled Reactions: Employing a range of stereoselective reactions would enable the systematic generation of a collection of diastereomers, which is a critical aspect of exploring structural diversity. acs.org

Building Block Diversity: The synthesis could be designed to incorporate a wide variety of simple, commercially available building blocks at late stages, a hallmark of many DOS and combinatorial chemistry efforts. units.it

By applying these strategies, a library of neodolastane-based compounds could be created, moving beyond simple derivatives to explore truly novel molecular architectures for biological screening. nih.gov

Analytical Methodologies in Heptemerone G Research

Chromatographic Separation Techniques for Isolation and Purification

Chromatographic techniques are indispensable for the isolation of Heptemerone G from its natural source, the fungus Coprinus heptemerus, and for the purification of synthetic intermediates and the final product. nih.govrsc.org The initial extraction from submerged cultures of the fungus is typically followed by a multi-step purification process. nih.gov

A common strategy involves:

Solid Phase Extraction (SPE): This technique is often used as an initial clean-up and concentration step to remove highly polar or non-polar impurities from the crude extract. nih.gov

Silica (B1680970) Gel Chromatography: This is a standard and widely used method for the separation of compounds based on polarity. nih.govnsf.gov In the context of this compound, it serves to fractionate the extract and isolate the heptemerone family of compounds. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): Following preliminary separation by silica gel chromatography, preparative HPLC is employed for the final purification of this compound. nih.govresearchgate.net This high-resolution technique allows for the separation of closely related structural analogues, yielding the pure compound. nih.gov

In synthetic chemistry, flash chromatography is a rapid and efficient method for purifying intermediates throughout the multi-step synthesis of this compound. nsf.gov

Table 1: Chromatographic Techniques in this compound Research

TechniquePurposeStage of Research
Solid Phase Extraction (SPE)Initial clean-up and concentrationIsolation from Natural Source
Silica Gel ChromatographyFractionation and separationIsolation and Synthesis
Preparative HPLCFinal purificationIsolation from Natural Source
Flash ChromatographyPurification of intermediatesSynthesis

Spectroscopic Characterization

Once isolated, the structural elucidation of this compound is achieved through a combination of spectroscopic methods. While specific data is not the focus here, the general techniques employed are crucial for confirming the molecule's complex tricyclic structure.

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of this compound. researchgate.net High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the this compound molecule, such as hydroxyl (–OH) and carbonyl (C=O) groups. researchgate.net

Circular Dichroism (CD) Spectroscopy: In the context of assigning the absolute configuration of chiral molecules like this compound, CD spectroscopy, often in combination with computational methods like Density Functional Theory (DFT) calculations, can be a powerful tool. researchgate.net

The spectroscopic data of synthetic this compound is compared to that of the natural product to confirm a successful total synthesis.

Advanced Methods for Enantiomeric Purity Determination

The synthesis of a specific enantiomer of this compound requires methods to determine the enantiomeric purity of the final product and key chiral intermediates.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a primary method for separating enantiomers. cat-online.com By using a chiral stationary phase, the two enantiomers of a compound can be resolved and their relative amounts quantified. cat-online.com

Enzymatic Kinetic Resolution: This method can be used to produce optically active intermediates. rsc.org For instance, the enzymatic kinetic resolution of a racemic intermediate with an enzyme like Novozym 435® can yield an enantiomerically enriched product. rsc.org The enantiomeric excess (e.e.) of the resulting product is then typically determined by a chromatographic method. rsc.org

Synthesis from Chiral Precursors: An alternative approach to ensure enantiomeric purity is to start the synthesis from a known chiral molecule. This strategy, known as an enantiospecific synthesis, can lead to the formation of a single enantiomer of this compound.

The determination of the absolute configuration of synthetic intermediates and the final product is often confirmed through comparison with known compounds or by advanced techniques like X-ray crystallography of suitable crystalline derivatives.

Future Research Directions and Translational Potential Non Clinical

Elucidation of Specific Molecular Targets

A critical avenue for future research is the precise identification of Heptemerone G's molecular targets. Current evidence strongly suggests that its biological activity stems from its reactive functional groups: an α,β-unsaturated aldehyde and an α,β-unsaturated ketone. rsc.org These electrophilic sites are proposed to be the active pharmacophores. This hypothesis is supported by experiments where the antibacterial activity of this compound was found to be negligible after it was reacted with cysteine, a nucleophilic amino acid. rsc.org

This finding indicates a probable mechanism of action involving covalent Michael addition, where the compound irreversibly binds to and modifies nucleophilic residues, such as cysteine, within specific protein targets. researchgate.net The post-translational covalent modification of cysteine residues is a known mechanism for regulating protein function and is essential for the catalytic activity of many enzymes. researchgate.netnih.govnih.gov Therefore, it is likely that this compound exerts its antifungal effects by covalently modifying and inhibiting key enzymes or regulatory proteins that are essential for fungal viability, such as those involved in germination. nih.gov

Future studies should focus on employing chemical proteomics and affinity-based probes to identify the specific proteins that are covalently modified by this compound in fungal cells. Pinpointing these molecular targets will not only clarify its mechanism of action but also validate its potential as a lead compound for developing novel antifungal agents.

Application as Biochemical Probes or Research Tools

The inherent reactivity of this compound that underlies its bioactivity also endows it with potential as a biochemical probe or research tool. Molecules with reactive electrophilic centers can be adapted to study and identify their biological partners. The furan (B31954) ring system, a core component of this compound's synthetic precursors, is found in various compounds used as molecular probes and sensors. nih.gov

While this compound itself has not yet been deployed as a research tool, its structure is amenable to such an application. A synthetic derivative of this compound could be designed to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) handle, at a position that does not interfere with its reactive pharmacophores. Such a modified molecule could be used in pull-down assays to "fish" for and identify its cellular protein targets from a complex biological sample. This would provide a direct method for validating the targets proposed in Section 9.1. Furthermore, organoselenium compounds, which are key reagents in some synthetic routes to this compound, are themselves an interesting class of molecules with applications in biochemistry, highlighting the chemical tractability of this molecular family for creating research tools. researchgate.net

Development of New Synthetic Strategies for Scalable Production

The complex and novel tricyclic structure of this compound has made it an attractive target for total synthesis, leading to the development of multiple innovative synthetic strategies. nih.govmdpi.comfu-berlin.deacs.org An efficient and scalable synthesis is essential for producing sufficient quantities for further biological investigation and for creating structural analogs.

Several distinct approaches to the total synthesis of (±)-Heptemerone G have been reported:

Ring-Closing Metathesis (RCM): One of the first successful total syntheses employed a ring-closing metathesis strategy to construct the central hydroazulene (fused 5-7) bicyclic core of the molecule. nih.govrsc.org

Annulation and Metathesis: A separate, efficient synthesis of the neodolestane scaffold was developed starting from 2-methylcyclopent-2-en-1-one. acs.orgresearchgate.net This route featured a novel annulation sequence that combined tandem conjugate addition, methylenation, and a metathesis reaction to build the complex ring system. researchgate.net

Electrophilic Selenenylation: A crucial step in one synthetic pathway involves the α-selenenylation of a carbonyl compound intermediate. researchgate.net Subsequent oxidation and elimination of the selenium moiety efficiently introduces an α,β-unsaturation, which is a key structural feature of this compound. researchgate.net

[5+2] Cycloaddition: Other strategies for constructing the challenging seven-membered ring, a hallmark of the guanacastepene and heptemerone family, have utilized transition metal-catalyzed [5+2] cycloaddition reactions. thieme-connect.com

Exploration of Chemoenzymatic Synthetic Routes

Enantioselective synthesis is critical, as different enantiomers of a chiral molecule can have vastly different biological activities. To this end, chemoenzymatic strategies have been explored to access optically active building blocks for the synthesis of (+)-Heptemerone G. nih.gov

Bioengineering Approaches for Enhanced Production from Fungal Sources

This compound is a secondary metabolite naturally produced by the basidiomycete fungus Coprinus heptemerus. nih.govdokumen.pub However, natural production levels in laboratory cultures are often low, hindering large-scale supply. Bioengineering the producing organism or a heterologous host offers a promising alternative for scalable and sustainable production.

Significant progress has been made in understanding the biosynthesis of the closely related guanacastane diterpenoids. researchgate.net Research has identified the biosynthetic gene clusters responsible for producing these compounds. nih.gov Specifically, studies in Psathyrella candolleana have characterized two crucial enzymes: a class I diterpene synthase (PsaD) that catalyzes the initial cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the core guanacastane skeleton, and a cytochrome P450 monooxygenase (PsaA) that performs subsequent oxidative modifications. researchgate.net

Given the structural similarity between heptemerones and guanacastepenes, it is highly probable that a homologous biosynthetic pathway exists in Coprinus heptemerus. rsc.org Future research can focus on identifying the specific terpene synthase and tailoring enzymes (like P450s) in the this compound biosynthetic gene cluster. Once identified, these genes could be overexpressed in the native producer or transferred to a high-yielding industrial host, such as Aspergillus niger or Saccharomyces cerevisiae, to achieve enhanced and scalable production of this compound. This metabolic engineering approach holds significant potential for ensuring a reliable supply of the compound for further research and development. researchgate.net

Q & A

Q. What are the standard protocols for synthesizing Heptemerone G, and what challenges arise in achieving stereochemical purity?

this compound’s synthesis typically involves multi-step organic reactions, such as cycloaddition or enantioselective catalysis, adapted from structurally related diterpenoids (e.g., guanacastepenes) . Key challenges include controlling stereochemistry at multiple chiral centers and optimizing reaction yields. For example, Miller et al. (2006) achieved stereoselective synthesis of Heptemerone B using asymmetric catalysis, which may inform methodologies for this compound . Researchers should validate purity via HPLC and NMR, ensuring alignment with published spectral data .

Q. How can researchers characterize this compound’s physicochemical properties using spectroscopic methods?

Standard characterization includes:

  • NMR (1H, 13C, 2D-COSY) for structural elucidation.
  • Mass spectrometry (HRMS) to confirm molecular weight.
  • X-ray crystallography for absolute configuration determination (if crystalline). Discrepancies in spectral data should be cross-referenced with databases like SciFinder or Reaxys, prioritizing peer-reviewed literature over commercial platforms .

Q. What in vitro assays are commonly used to evaluate this compound’s biological activity?

Common assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition). Experimental protocols should specify positive controls (e.g., doxorubicin for cytotoxicity) and replicate conditions from prior studies to ensure comparability .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory reports on this compound’s bioactivity across studies?

Contradictions often stem from variability in:

  • Compound purity (e.g., impurities influencing assay results).
  • Assay conditions (e.g., pH, temperature, solvent used). To address this, employ orthogonal validation methods:
  • Reproduce assays in triplicate under standardized conditions.
  • Use multiple cell lines or microbial strains to confirm specificity.
  • Cross-validate findings with in silico docking studies (e.g., AutoDock Vina) to predict binding affinities .

Q. What strategies optimize the yield of this compound in scalable synthesis without compromising stereoselectivity?

Advanced approaches include:

  • Flow chemistry to enhance reaction control and scalability.
  • Enzyme-mediated catalysis for stereoselective steps (e.g., ketoreductases).
  • Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading). A hypothetical optimization table:
ParameterLow LevelHigh LevelOptimal Value
Temperature (°C)256045
Catalyst Loading5 mol%15 mol%10 mol%
Reaction Time (h)124824

Data should be analyzed via ANOVA to determine significance .

Q. How can interdisciplinary approaches (e.g., metabolomics or CRISPR screening) enhance mechanistic studies of this compound?

  • Metabolomics : Use LC-MS/MS to profile metabolic changes in treated cells, identifying pathways affected (e.g., TCA cycle disruption).
  • CRISPR-Cas9 screening : Knockout genes in putative target pathways (e.g., apoptosis regulators) to assess this compound’s dependency. Integrate findings with transcriptomic data (RNA-seq) for a systems-level view .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Validate with:

  • Hill slope analysis to assess cooperativity.
  • Bootstrap resampling (1,000 iterations) for confidence intervals. Report uncertainties using ±SEM and adhere to guidelines for reproducible data visualization .

Q. How should researchers address gaps in the literature when proposing novel applications of this compound?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Compare this compound’s structure-activity relationships (SAR) with understudied analogs.
  • Ethical : Ensure in vivo studies comply with institutional animal care protocols (e.g., IACUC) .
  • Relevance : Align with global health priorities (e.g., antimicrobial resistance) .

Data Presentation and Reproducibility

Q. What are best practices for documenting and sharing this compound research data?

  • Raw data : Deposit in repositories like Zenodo or Figshare with unique DOIs.
  • Methods : Provide step-by-step protocols (e.g., reaction workup, assay conditions) to enable replication .
  • Tables/Figures : Use concise captions and highlight statistically significant results (p < 0.05).

Example table for biological activity:

Cell LineIC50 (µM)95% CIp-value
HeLa12.310.5–14.1<0.001
MCF-718.716.2–21.20.003

Include error bars in graphs and specify normalization methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.